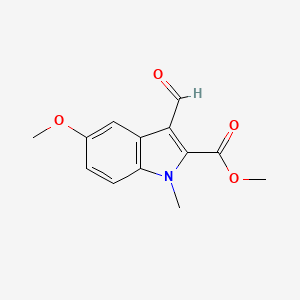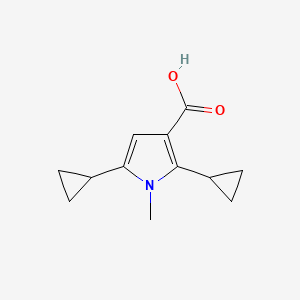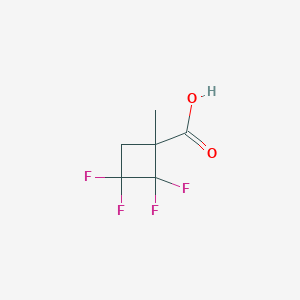
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid is an organic compound characterized by a hydroxyl group and a carboxylic acid group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(1-methylcyclobutyl)acetic acid typically involves the reaction of 1-methylcyclobutanone with a suitable hydroxylating agent. One common method is the hydroxylation of 1-methylcyclobutanone using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are employed.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(1-methylcyclobutyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(1-methylcyclobutyl)ethanol.
Substitution: Formation of 2-chloro-2-(1-methylcyclobutyl)acetic acid or 2-amino-2-(1-methylcyclobutyl)acetic acid.
Scientific Research Applications
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(1-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate metabolic pathways by acting as an inhibitor or activator of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(1-ethylcyclobutyl)acetic acid
- 2-Hydroxy-2-(1-methylcyclopropyl)acetic acid
- 2-Hydroxy-2-(1-methylcyclopentyl)acetic acid
Uniqueness
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds with different ring sizes or substituents, it exhibits unique reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-hydroxy-2-(1-methylcyclobutyl)acetic acid |
InChI |
InChI=1S/C7H12O3/c1-7(3-2-4-7)5(8)6(9)10/h5,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
XKZPLWUVHDERBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


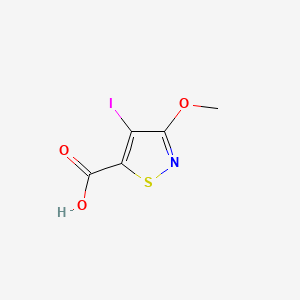
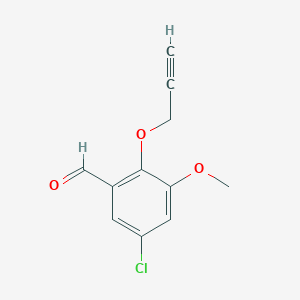
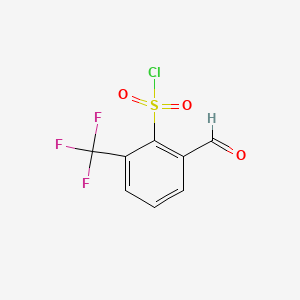

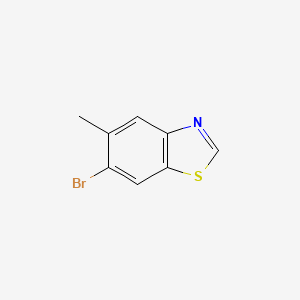
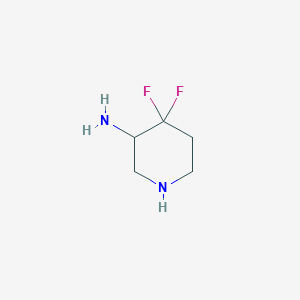
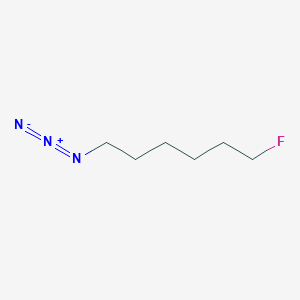
![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)

![2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13457417.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
